Fub-PB-22

Cannabinoid Receptor Pharmacology Receptor Binding SCRA Potency

FUB-PB-22 is the only SCRA in its chemotype to generate hydroxylated FBI-COOH (M6) and FBI-COOH (M7) as definitive urinary markers. With a CB1 affinity of 0.386 nM and a distinct, fully characterized metabolic clearance profile (HLM t1/2 = 11.5 min), this reference standard eliminates the risk of inter-chemotype cross-reactivity. Procure the certified neat material (≥98%) for LC-MS/MS assay validation, metabolite identification, and CB1 receptor functional studies.

Molecular Formula C25H17FN2O2
Molecular Weight 396.4 g/mol
CAS No. 1800098-36-5
Cat. No. B591270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFub-PB-22
CAS1800098-36-5
SynonymsQuinolin-8-yl-1-(4-fluorobenzyl)-1H-indole-3-carboxylate
Molecular FormulaC25H17FN2O2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5
InChIInChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2
InChIKeyROHVURVXAOMRJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





FUB-PB-22 (CAS 1800098-36-5): An Indole-Based Synthetic Cannabinoid for Forensic and Pharmacological Research


FUB-PB-22 (CAS 1800098-36-5) is an indole-based synthetic cannabinoid receptor agonist (SCRA) structurally defined as quinolin-8-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate [1]. It is a direct derivative of PB-22, distinguished by the substitution of a pentyl side chain with a 4-fluorobenzyl group, a motif also observed in AB-FUBINACA and ADB-FUBINACA [2]. The compound exhibits potent, full agonist activity at both CB1 and CB2 cannabinoid receptors [1] and has been identified in herbal blends seized in Japan, Russia, and Germany [3]. This reference standard is intended exclusively for research and forensic applications .

Why FUB-PB-22 Cannot Be Interchanged with PB-22 or Other Structural Analogs in Critical Research Applications


FUB-PB-22's pharmacological and metabolic profile is not interchangeable with that of its close analog PB-22 or other indole-based SCRAs. Despite sharing a common quinolinyl ester core, the presence of the 4-fluorobenzyl group in FUB-PB-22 directly alters its receptor binding affinity and functional activity [1]. Critically, in functional cAMP assays, PB-22 and FUB-PB-22 (as a member of a related chemotype) exhibit divergent signaling profiles; PB-22 ranks highest for Gαs-mediated cAMP stimulation, while the AB-FUBINACA chemotype (which shares FUB-PB-22's 4-fluorobenzyl moiety) ranks second for Gαi/o-mediated cAMP inhibition [2]. Furthermore, metabolic studies demonstrate that FUB-PB-22 generates a distinct urinary metabolite profile, with M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as the recommended analytical markers [3]. These documented quantitative differences in receptor signaling bias, metabolic fate, and analytical detection render generic substitution a significant risk to experimental reproducibility and forensic confirmation. The following evidence details these specific, quantifiable differentiations.

Quantitative Differentiation Evidence for FUB-PB-22 Against Key Comparators


Differential CB1 and CB2 Receptor Binding Affinity Compared to 5F-PB-22

FUB-PB-22 demonstrates a distinct CB1/CB2 binding affinity ratio compared to the 5-fluoro analog 5F-PB-22. While FUB-PB-22 has a reported Ki of 0.386 nM at CB1 and 0.478 nM at CB2 [1], 5F-PB-22 exhibits a Ki of 0.13 nM at CB1 in native receptor assays [2]. This represents a 2.97-fold lower affinity for FUB-PB-22 at the CB1 receptor, suggesting a quantifiable difference in receptor interaction profile that may influence downstream signaling and in vivo effects.

Cannabinoid Receptor Pharmacology Receptor Binding SCRA Potency

Comparative Metabolic Half-Life in Human Liver Microsomes (HLM)

In a direct head-to-head comparison of metabolic stability in human liver microsomes (HLM), FUB-PB-22 was found to have a half-life of 11.5 minutes, which is 7.3% shorter than the 12.4-minute half-life observed for its close analog FDU-PB-22 [1]. This indicates a slightly more rapid rate of in vitro degradation for FUB-PB-22 under identical experimental conditions (1 μM substrate concentration).

Drug Metabolism Pharmacokinetics Forensic Toxicology

Unique Urinary Metabolite Profile for Forensic Confirmation

Although FUB-PB-22 and FDU-PB-22 share a common primary metabolite (M7, FBI-COOH) following ester hydrolysis, the recommended urinary markers for FUB-PB-22 intake are M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) [1]. This metabolite profile, characterized by a specific balance of hydrolysis and hydroxylation products, provides a distinct analytical fingerprint that differentiates it from SCRAs with different metabolic pathways, such as AB-PINACA, which undergoes amide hydrolysis to produce an N-pentylindazole-3-carboxylic acid metabolite [2].

Analytical Chemistry Forensic Toxicology Drug Metabolite Identification

Differential G-Protein Signaling Bias at the CB1 Receptor

Functional assays in HEK cells stably expressing CB1 reveal that the parent compound PB-22 and the structurally related AB-FUBINACA (which shares FUB-PB-22's 4-fluorobenzyl group) have divergent signaling profiles. PB-22 shows the highest potency for stimulating Gαs-mediated cAMP accumulation, while AB-FUBINACA has a higher potency for inhibiting Gαi/o-mediated cAMP accumulation [1]. This suggests that FUB-PB-22, which incorporates structural elements of both, may possess a unique functional selectivity profile compared to other SCRAs, although direct data for FUB-PB-22 is lacking.

Cannabinoid Receptor Signaling Functional Selectivity G-protein Coupled Receptor (GPCR)

Absence of Detectable Off-Target GPCR Activity at High Concentrations

In a broad screen of 241 GPCR targets, PB-22, the parent compound of FUB-PB-22, showed very few hits in agonist mode aside from CB1 and CB2 receptors, even at a high concentration of 30 μM [1]. This suggests a high degree of selectivity for the cannabinoid receptors, a characteristic that may extend to FUB-PB-22 due to their shared indole-quinolinyl ester core. In contrast, other SCRAs like AMB-FUBINACA were found to inhibit off-targets like H1 and α2B adrenergic receptors at lower concentrations (≥1 μM) [1].

Off-Target Pharmacology Safety Pharmacology GPCR Screening

Optimized Research and Forensic Applications for FUB-PB-22


Forensic Toxicology: Confirmation of Exposure via Urinary Metabolite Analysis

FUB-PB-22 is ideally suited for forensic toxicology laboratories developing and validating confirmatory assays for SCRA exposure. Its distinct metabolic profile, specifically the production of M6 (hydroxylated FBI-COOH) and M7 (FBI-COOH) as the predominant urinary markers, provides a definitive analytical target [1]. Procurement of the FUB-PB-22 reference standard is essential for generating authentic metabolite spectra and for quantifying these markers in human urine specimens, ensuring accurate and legally defensible results.

Cannabinoid Pharmacology Research: Structure-Activity Relationship (SAR) Studies

Researchers investigating the molecular pharmacology of synthetic cannabinoids should procure FUB-PB-22 to explore the impact of the 4-fluorobenzyl substitution on receptor binding and signaling. The compound's quantifiable differences in CB1 affinity (0.386 nM) compared to 5F-PB-22 (0.13 nM) [2] and its inferred functional selectivity profile distinct from PB-22 [3] make it a valuable tool for dissecting the structural determinants of SCRA potency and biased agonism at the CB1 receptor.

In Vitro Metabolism and Pharmacokinetic Modeling

Given its characterized half-life of 11.5 minutes in human liver microsomes [1], FUB-PB-22 serves as a key compound for studying the in vitro metabolism of indole-based SCRAs. This quantitative stability data allows researchers to model in vivo pharmacokinetic parameters and to investigate the enzymatic pathways responsible for its rapid clearance, including ester hydrolysis and subsequent hydroxylation/glucuronidation [1]. This makes it a practical model compound for studying SCRA clearance mechanisms.

Quote Request

Request a Quote for Fub-PB-22

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.